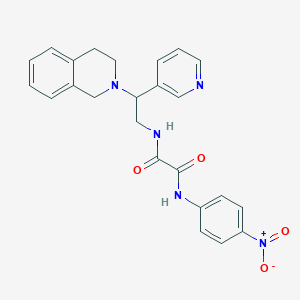

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O4/c30-23(24(31)27-20-7-9-21(10-8-20)29(32)33)26-15-22(18-6-3-12-25-14-18)28-13-11-17-4-1-2-5-19(17)16-28/h1-10,12,14,22H,11,13,15-16H2,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUXCELRYASYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide can typically be achieved through multi-step organic reactions. The initial step often involves the formation of the 3,4-dihydroisoquinoline moiety, followed by the introduction of the pyridin-3-yl group. Subsequent steps include the formation of the oxalamide linkage with the 4-nitrophenyl group under appropriate reaction conditions such as the use of a base like triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis routes with optimized reaction conditions for yield and purity. The process usually entails automated sequential addition of reagents, controlled temperatures, and reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

Reduction: Reduction reactions may target the nitro group to form amines.

Substitution: The compound may participate in various nucleophilic or electrophilic substitution reactions depending on the reactive sites present.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reagents: Reducing agents like lithium aluminium hydride or hydrogenation catalysts.

Substitution Reagents: Varies based on the specific substitution reaction, often involving bases or acids as catalysts.

Major Products

The major products formed from these reactions largely depend on the reagents and conditions used, but typical transformations include amines from nitro group reductions or oxidized isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is often used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential biochemical activity, including enzyme inhibition or receptor binding due to the presence of pharmacophores in its structure.

Medicine

Pharmacologically, oxalamides are studied for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, this compound could be explored for its utility in material science or as a precursor in the synthesis of specialized polymers or advanced materials.

Mechanism of Action

The mechanism by which N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide exerts its effects is closely related to its molecular structure. The dihydroisoquinoline and pyridine groups allow for potential interactions with various biological targets, including enzymes and receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activities, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogues and their distinguishing features:

Analysis of Structural and Functional Differences

Dihydroisoquinoline vs. Replacement of pyridin-3-yl with pyridin-2-yl (as in S336) alters spatial orientation, which could influence binding affinity to targets like the TAS1R1/TAS1R3 umami receptor .

Nitro Group Positioning and Electronic Effects The 4-nitrophenyl group in the target compound and its piperazine analogue is strongly electron-withdrawing, which may stabilize charge-transfer complexes or affect metabolic stability.

Thiophene vs. Pyridine Substitution

- The thiophen-3-yl analogue replaces pyridin-3-yl with a sulfur-containing heterocycle. Thiophene’s lower electronegativity compared to pyridine may reduce dipole moments, impacting solubility and intermolecular interactions .

Functional Group Contributions to Solubility

- The carboxylic acid in compound 4e significantly increases hydrophilicity, making it more suitable for aqueous formulations compared to the nitro-dominated target compound .

- Methoxy groups (e.g., in S336 and the thiophene analogue) enhance lipophilicity, which could improve blood-brain barrier penetration but reduce water solubility .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-nitrophenyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of isoquinoline and pyridine moieties, suggest a range of possible interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 368.45 g/mol. The compound features multiple functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.45 g/mol |

| CAS Number | 904271-86-9 |

Biological Activity

Recent research has explored the biological activity of compounds similar to this compound. Key findings include:

- Anti-inflammatory Activity : Compounds containing isoquinoline structures have been shown to inhibit inflammatory pathways, potentially reducing cytokine release in macrophages.

- Antimicrobial Properties : Pyridine-containing compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Case Studies

A few relevant studies highlight the biological effects of similar compounds:

-

Study on Isoquinoline Derivatives : A study published in Molecules demonstrated that isoquinoline derivatives could significantly inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating anti-inflammatory potential (Table 1) .

Compound IL-1β Inhibition (%) Concentration (µM) Compound A 35 ± 5 10 Compound B 50 ± 10 20 - Antimicrobial Activity : Research on pyridine derivatives reported broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that similar structural motifs in this compound could yield comparable results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.